Cyclohexanone O-benzoyl oxime

Physical organic chemistry Formulation science Solid-state characterization

Cyclohexanone O-benzoyl oxime (CAS 29456-22-2, molecular formula C₁₃H₁₅NO₂, molecular weight 217.26 g·mol⁻¹) is an O-functionalized oxime ester derived from cyclohexanone, featuring a benzoyl moiety attached to the oxime nitrogen. It is structurally classified as an O-benzoyl ketoxime and exhibits a melting point of 50–51 °C.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B12971875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone O-benzoyl oxime
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC1CCC(=NOC(=O)C2=CC=CC=C2)CC1
InChIInChI=1S/C13H15NO2/c15-13(11-7-3-1-4-8-11)16-14-12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2
InChIKeyJEANUGXIWGVYFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanone O-benzoyl oxime: Chemical Identity and Procurement-Relevant Properties


Cyclohexanone O-benzoyl oxime (CAS 29456-22-2, molecular formula C₁₃H₁₅NO₂, molecular weight 217.26 g·mol⁻¹) is an O-functionalized oxime ester derived from cyclohexanone, featuring a benzoyl moiety attached to the oxime nitrogen. It is structurally classified as an O-benzoyl ketoxime and exhibits a melting point of 50–51 °C . This compound differs from the parent cyclohexanone oxime (CAS 100-64-1, MW 113.16, mp 88–92 °C) through the presence of the benzoyl substituent, which substantially alters lipophilicity, hydrogen-bonding capacity, and crystallinity [1]. It is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research, where its masked oxime functionality allows controlled release or subsequent transformation under specific conditions [2].

Why Cyclohexanone O-benzoyl oxime Cannot Be Interchanged with Generic Oxime Derivatives


Substituting cyclohexanone O-benzoyl oxime with the parent cyclohexanone oxime or other O-alkyl/aryl oxime esters introduces critical changes in physical form (melting point, crystallinity), lipophilicity, thermal stability, and the activation energy required for N–O bond scission . The benzoyl group serves a dual role: it acts as a transient protecting group that significantly increases LogP relative to the free oxime, and it serves as a radical precursor upon photolytic or thermal activation, generating an iminyl radical and a benzoyloxyl radical—a reactivity pathway not available to simple oximes or O-alkyl oxime ethers [1]. Consequently, generic substitution can result in mismatched solubility profiles, altered reaction kinetics, and failed downstream transformations, particularly in photo-redox or radical-mediated synthetic sequences where the benzoyl leaving group is mechanistically essential .

Differentiation Evidence: Cyclohexanone O-benzoyl oxime vs. Closest Analogs and Alternatives


Melting Point Depression vs. Acetophenone O-benzoyl oxime and Cyclohexanone Oxime

Cyclohexanone O-benzoyl oxime exhibits a melting point of 50–51 °C, which is approximately 50 °C lower than that of the structurally related acetophenone O-benzoyl oxime (mp 98–102 °C) and approximately 40 °C lower than the parent cyclohexanone oxime (mp 88–92 °C) [1]. This melting point depression is attributed to the disruption of crystal packing by the alicyclic cyclohexylidene group compared to the planar aromatic acetophenone scaffold and the hydrogen-bonded network of the free oxime .

Physical organic chemistry Formulation science Solid-state characterization

Predicted Lipophilicity Advantage Over Parent Cyclohexanone Oxime

The experimentally determined LogP of the parent cyclohexanone oxime is 1.78 . The O-benzoyl substituent is a well-established lipophilicity-enhancing group in medicinal chemistry, and its addition is expected to increase LogP by approximately 1.5–2.5 units based on Hansch–Leo fragment-based calculations [1]. While no experimentally measured LogP for cyclohexanone O-benzoyl oxime is available in the peer-reviewed literature, the structurally analogous acetophenone O-benzoyl oxime has a computed XLogP3 of 3.6 , providing a reasonable estimate of LogP ≈ 3.0–4.0 for the cyclohexanone derivative.

Medicinal chemistry ADME prediction Extraction efficiency

Oxime Ester Yield Benchmark: Preparative Acylation vs. Alternative O-Functionalization Routes

Preparative procedures for cyclohexanone oxime esters, including the O-benzoyl derivative, have been developed using carboxylic acid anhydrides in the presence of perchloric acid or carboxylic acid chlorides in pyridine, with isolated yields typically ranging from 65% to 85% for acylation reactions [1]. In contrast, O-alkyl oxime ethers (e.g., O-methyl) often require different alkylation conditions and may suffer from lower selectivity. The benzoyl ester route benefits from the excellent leaving-group ability of the benzoate anion, which facilitates both the forward acylation and subsequent N–O bond cleavage when desired, offering synthetic advantages over O-alkyl or O-sulfonyl oxime derivatives that generate poorer leaving groups [2].

Synthetic methodology Process chemistry Cost-effective procurement

Radical-Generating Capability: O-Benzoyl Oxime vs. Free Oxime and O-Alkyl Oxime Ethers

O-Benzoyl oxime esters undergo photolytic N–O bond homolysis to generate persistent iminyl radicals and benzoyloxyl radicals upon irradiation in the 250–350 nm range, a reactivity mode that is absent in free oximes and O-alkyl oxime ethers, which either fail to undergo efficient homolysis or produce less versatile radical intermediates [1]. This photochemical pathway has been harnessed in visible-light-mediated halogen-atom transfer (XAT) reactions and carboimination processes, where the O-benzoyl oxime functions as a bifunctional reagent . While kinetic rate constants for the cyclohexanone derivative specifically are not reported, the general photochemistry of O-benzoyl oximes is well-established and represents a qualitatively distinct reactivity profile compared to non-acylated oxime analogs [2].

Photoredox catalysis Radical chemistry Synthetic photochemistry

Optimal Use Cases for Cyclohexanone O-benzoyl oxime Based on Differentiated Properties


Photoredox-Mediated C–N and C–C Bond Formation

In visible-light-driven photocatalytic transformations, cyclohexanone O-benzoyl oxime serves as a bifunctional reagent that releases both iminyl and benzoyloxyl radicals upon homolytic N–O bond cleavage [1]. This dual-radical generation is inaccessible to free oximes or O-alkyl oxime ethers, making the O-benzoyl derivative indispensable for halogen-atom transfer carboimination and related multicomponent coupling reactions that require a persistent iminyl radical source.

Synthesis of Lipophilic Pharmaceutical Intermediates Requiring Easy Deprotection

The higher lipophilicity imparted by the O-benzoyl group (estimated LogP increase of 100–300 fold vs. cyclohexanone oxime) enhances organic-phase extraction and chromatographic purification of intermediates following oxime-directed reactions . The benzoyl group is readily cleaved under mild basic or reductive conditions, regenerating the free oxime or the corresponding ketone, offering a practical protecting-group strategy that balances stability during synthesis with ease of removal. [2]

Low-Melting Intermediate for Solvent-Free or Melt-Phase Reaction Screening

With a melting point of 50–51 °C—approximately 50 °C lower than acetophenone O-benzoyl oxime—cyclohexanone O-benzoyl oxime can be handled as a low-viscosity melt at moderate temperatures, facilitating solvent-free reaction screening protocols and reducing the need for volatile organic solvents in early-stage process development.

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